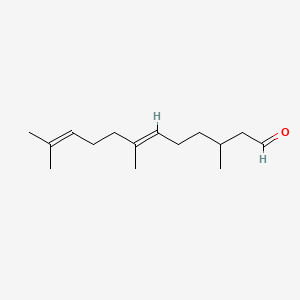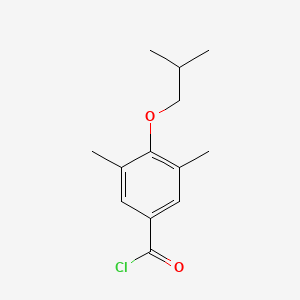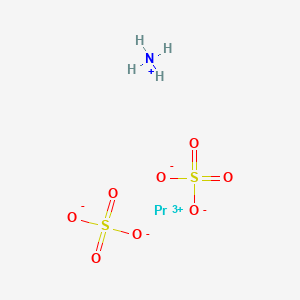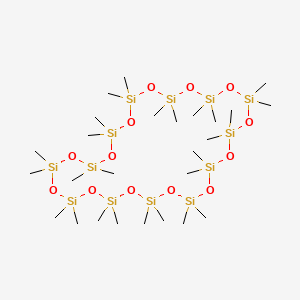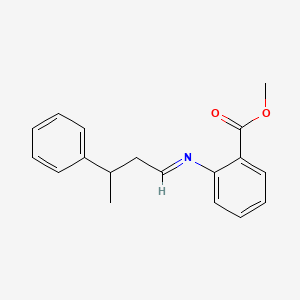
2-Methyldecyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyldecyl methacrylate is an organic compound with the molecular formula C15H28O2. It is an ester derived from methacrylic acid and 2-methyldecanol. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers due to their excellent properties such as transparency, resistance to UV radiation, and mechanical strength .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyldecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyldecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with 2-methyldecanol to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyldecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Esterification and Transesterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to methacrylic acid and 2-methyldecanol under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions are employed.
Major Products
Polymerization: Polymers and copolymers with various applications.
Esterification: Different esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and 2-methyldecanol.
Wissenschaftliche Forschungsanwendungen
2-Methyldecyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in the production of dental materials and drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-methyldecyl methacrylate primarily involves its ability to polymerize and form cross-linked networks. This polymerization process is initiated by free radicals, which can be generated by thermal decomposition of initiators such as AIBN or benzoyl peroxide. The resulting polymers have high mechanical strength and resistance to environmental factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
- Hexyl methacrylate
Comparison
2-Methyldecyl methacrylate is unique due to its longer alkyl chain, which imparts different physical properties such as lower glass transition temperature and increased flexibility compared to shorter-chain methacrylates like methyl methacrylate and ethyl methacrylate. This makes it particularly useful in applications requiring flexible and durable materials .
Eigenschaften
CAS-Nummer |
94158-94-8 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
2-methyldecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-5-6-7-8-9-10-11-14(4)12-17-15(16)13(2)3/h14H,2,5-12H2,1,3-4H3 |
InChI-Schlüssel |
MDVCZOLFOLUIGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)COC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)

![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
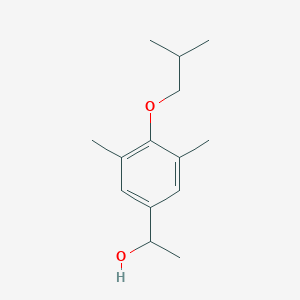
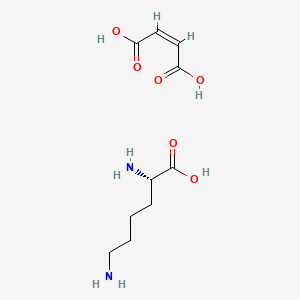
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
